molecular formula C14H25NO2 B1589642 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate CAS No. 68548-08-3

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate

Cat. No.: B1589642
CAS No.: 68548-08-3
M. Wt: 239.35 g/mol
InChI Key: NWPIOULNZLJZHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate typically involves the esterification of methacrylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate involves its ability to undergo polymerization and form stable polymers. The ester group allows for easy incorporation into polymer chains, while the piperidinyl group provides steric hindrance, enhancing the stability and durability of the resulting polymers . The molecular targets and pathways involved in its action are primarily related to its reactivity and compatibility with other monomers and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate is unique due to the presence of the piperidinyl group, which provides steric hindrance and enhances the stability of the resulting polymers. This makes it particularly useful in applications requiring durable and stable polymeric materials .

Properties

IUPAC Name

(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-10(2)12(16)17-11-8-13(3,4)15(7)14(5,6)9-11/h11H,1,8-9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPIOULNZLJZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70195-78-7
Record name 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70195-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60887455
Record name 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60887455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68548-08-3
Record name 1,2,2,6,6-Pentamethyl-4-piperidinyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68548-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60887455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of encapsulating 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester within TiO2-SiO2 nanoparticles using MMA-PMPM copolymers?

A2: Encapsulating the HALS within TiO2-SiO2 nanoparticles using MMA-PMPM copolymers serves two primary purposes []. First, it enhances the compatibility of the HALS with the polymer matrix, ensuring uniform dispersion and preventing leaching. Second, the TiO2 within the nanoparticles provides additional UV-shielding capabilities, further protecting the polymer from degradation. This synergistic effect of the HALS and TiO2, facilitated by the encapsulation strategy, significantly enhances the overall UV resistance of the material.

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